5-amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Description
Structure
3D Structure
Properties
CAS No. |
24630-93-1 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-amino-2-(4-methoxyphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O2/c1-15-8-4-2-7(3-5-8)13-10(14)6-9(11)12-13/h2-5H,6H2,1H3,(H2,11,12) |
InChI Key |
JOSOROFXSKQGSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Coupling Followed by Catalytic Hydrogenation
Reaction Mechanism and Synthetic Pathway
The most direct method, adapted from Hyatt et al., involves a sequential diazonium coupling and hydrogenation process:
- Diazotization of 4-Methoxyaniline :
4-Methoxyaniline reacts with sodium nitrite in hydrochloric acid at 0–5°C to form 4-methoxyphenyldiazonium chloride. - Coupling with Ethyl 3-Nitropropionate :
The diazonium salt undergoes a Japp-Klingemann reaction with ethyl 3-nitropropionate in a basic medium (e.g., sodium acetate), yielding ethyl 3-nitro-3-(4-methoxyphenylhydrazono)propionate. - Catalytic Hydrogenation :
The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst, inducing cyclization to form the pyrazolone ring.
Key Reaction Conditions:
- Diazotization: 0–5°C, 1 hour.
- Coupling: pH 8–9, 4 hours at room temperature.
- Hydrogenation: 40 psi H₂, 10% Pd/C, ethanol solvent, 6 hours.
Yield and Characterization
Cyclocondensation of 4-Methoxyphenylhydrazine with β-Keto Esters
Two-Step Synthesis via Pyrazolone Intermediate
This method, derived from protocols in and, involves:
- Formation of 2-(4-Methoxyphenyl)-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One :
4-Methoxyphenylhydrazine hydrochloride reacts with ethyl acetoacetate in glacial acetic acid under reflux (12 hours), followed by neutralization and extraction. - Amination via Nitro Reduction :
The methyl group at position 5 is nitrated using concentrated HNO₃/H₂SO₄, followed by hydrogenation to convert the nitro group to an amine.
Key Reaction Conditions:
- Cyclocondensation: Reflux in AcOH, 12 hours.
- Nitration: 0°C, 2 hours.
- Reduction: 30 psi H₂, Raney Ni, methanol solvent, 4 hours.
One-Pot Synthesis Using Microwave Irradiation
Enhanced Efficiency via Green Chemistry
A novel approach inspired by employs microwave-assisted synthesis:
- Reagents :
4-Methoxyphenylhydrazine, ethyl 3-aminopropionate, and piperidine catalyst. - Cyclization :
Irradiated at 150°C for 20 minutes in a sealed vessel, promoting simultaneous condensation and ring formation.
Comparative Analysis of Synthetic Methods
Key Insights :
- The microwave method offers superior efficiency but requires specialized equipment.
- Diazonium coupling provides reliable yields but involves hazardous diazonium intermediates.
Chemical Reactions Analysis
3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include substituted pyrazolones and hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of 5-amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific derivatives were effective against breast cancer cell lines, showcasing their potential as chemotherapeutic agents .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory pathways. This suggests its potential utility in treating inflammatory diseases such as arthritis and other chronic conditions .
1.3 Analgesic Effects
In addition to its anti-inflammatory properties, this compound has shown analgesic effects in preclinical models. These findings indicate its possible application in pain management therapies .
Agricultural Applications
2.1 Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides. Its efficacy against certain pests has been evaluated, leading to formulations that can potentially reduce crop damage while being less harmful to non-target organisms .
2.2 Herbicide Potential
Research has also explored the herbicidal activity of derivatives of this compound, targeting specific weed species without affecting crop growth. This application is particularly valuable in sustainable agriculture practices aiming to minimize chemical usage while maintaining crop yields .
Material Science Applications
3.1 Polymer Chemistry
this compound has been utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. These polymers are being researched for applications in coatings and composites .
3.2 Coordination Chemistry
The compound has shown potential as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are being studied for their catalytic properties and potential applications in materials science and nanotechnology .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazol-3-one derivatives are highly dependent on substituent positions and types. Key comparisons include:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances π-π stacking and solubility compared to phenyl or CF₃-substituted analogs like TSE-1 .
- Dimeric Structures: Compound 7j, a dimeric pyrazolone, shows altered pharmacokinetics due to increased molecular weight, contrasting with the monomeric target compound .
Antimicrobial and Antitubercular Activity
- Target Compound Analogs: Schiff bases derived from 5-amino-2-(4-methoxyphenyl)pyrazol-3-one (e.g., TZP3a-l) exhibit significant activity against Gram-positive bacteria (MIC < 15.28 × 10⁻³ µM/mL) and Mycobacterium tuberculosis, outperforming pyrazinamide .
- TSE Series : While biological data for TSE-1 and TSE-2 are unspecified, their structural analogs with trifluoromethyl or propyl groups are typically associated with anti-inflammatory or kinase inhibitory roles .
- Dimeric Derivatives: Compound 7j demonstrates anti-Trypanosoma activity, suggesting dimerization as a strategy to enhance antiparasitic efficacy .
Physicochemical Properties
- Melting Points: Pyrazol-3-one derivatives with rigid substituents (e.g., hydrazono groups in ) exhibit high melting points (>300°C), indicative of crystalline stability . The target compound likely shares this trend due to its planar aromatic substituents.
- LogP Values: The chlorinated analog 5-amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one has a LogP of 1.55, reflecting moderate lipophilicity . The target compound’s methoxy group may reduce LogP compared to chlorinated derivatives.
Analytical Characterization
- HPLC Analysis : Reverse-phase HPLC with acetonitrile/water/phosphate buffers is standard for pyrazol-3-ones (e.g., ). The target compound can be analyzed similarly, with adjustments for its polarity .
- Spectroscopic Data: IR and NMR data (e.g., ) confirm functional groups like amino (3406 cm⁻¹ in IR) and methoxy (δ 3.8 ppm in ¹H NMR) .
Key Research Findings and Implications
Methoxy Group Advantage: The 4-methoxyphenyl substituent in the target compound improves solubility and binding affinity compared to non-polar analogs, critical for antimicrobial activity .
Amino Group Reactivity: Facilitates Schiff base formation, enabling diversification into bioactive derivatives .
Dimerization Strategy: Enhances antiparasitic activity but may reduce bioavailability compared to monomeric forms .
Biological Activity
5-Amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and molecular mechanisms.
- Molecular Formula : C10H11N3O2
- Molecular Weight : 191.22 g/mol
- CAS Number : 13141237
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole compounds, including derivatives similar to this compound, against several bacterial strains.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | 20 | 15 |
| Control (Ciprofloxacin) | 30 | 1 |
Note: The minimum inhibitory concentration (MIC) measures the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
2. Anticancer Activity
The compound has shown promising results in various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| A549 (Lung) | 26.0 |
| HepG2 (Liver) | 15.0 |
In vitro studies suggest that the compound triggers apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.
3. Anti-inflammatory Activity
Inflammation plays a key role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been investigated for their anti-inflammatory effects:
- Mechanism : They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Study Findings : In a model of acute inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema compared to control groups.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the effectiveness of several pyrazole derivatives against drug-resistant strains of Staphylococcus aureus. The compound exhibited significant antimicrobial activity with an MIC value comparable to established antibiotics.
Case Study 2: Anticancer Activity in Vivo
In vivo studies using mouse models bearing tumors derived from human cancer cells demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls. The mechanism involved induction of apoptosis and inhibition of angiogenesis.
Q & A
Q. What are the standard synthetic routes for 5-amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one?
The compound is typically synthesized via condensation reactions between pyrazolone precursors and aromatic aldehydes. For example, a common method involves refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-methoxybenzaldehyde in ethanol using diethanolamine as a catalyst . Recent protocols emphasize eco-friendly conditions, such as nanoparticle-catalyzed reactions, to improve yield and reduce byproducts. Reaction optimization often includes solvent selection (e.g., ethanol vs. acetonitrile) and catalyst screening (e.g., ionic liquids) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- FT-IR : To confirm functional groups like NH₂ (stretching at ~3300 cm⁻¹) and C=O (1680–1700 cm⁻¹) .
- NMR : ¹H/¹³C NMR to resolve tautomeric forms (e.g., keto-enol equilibrium) and substituent positions .
- X-ray crystallography : To determine solid-state tautomerism and hydrogen-bonding networks, as demonstrated for related pyrazolones .
Q. How is the compound’s purity validated during synthesis?
Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point analysis. For advanced validation, mass spectrometry (ESI-MS) and elemental analysis (C, H, N) are employed to confirm molecular weight and composition .
Advanced Research Questions
Q. What strategies resolve contradictions in tautomeric structure determination?
Discrepancies between computational predictions (e.g., keto dominance) and experimental data (e.g., enol prevalence in X-ray structures) require multi-method validation. For instance, X-ray diffraction of 5-amino-2-phenyl derivatives revealed the CH-form (keto) as dominant in the solid state, stabilized by intermolecular N–H···O=C hydrogen bonds . Solution-state NMR and UV-Vis titration under varying pH conditions further clarify tautomeric equilibria .
Q. How do reaction conditions influence catalytic efficiency in pyrazolone synthesis?
Catalyst choice (e.g., diethanolamine vs. CeO₂ nanoparticles) significantly impacts yield and reaction time. For example, diethanolamine in ethanol under reflux achieves ~85% yield in 6 hours, while nanoparticle catalysts reduce reaction time to 2–3 hours with comparable yields . Solvent polarity also affects intermediates; polar aprotic solvents (e.g., DMF) may stabilize enolate intermediates, whereas ethanol promotes proton transfer steps .
Q. What methodologies are used to evaluate biological activity, and how are SAR studies designed?
- Antioxidant assays : DPPH radical scavenging and FRAP tests, with IC₅₀ values compared to ascorbic acid .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with MIC values reported .
- SAR studies : Systematic substitution at the 4-methoxyphenyl group (e.g., introducing electron-withdrawing groups) to correlate structural changes with bioactivity .
Q. How can computational tools predict the compound’s reactivity or binding affinity?
- Docking studies : Molecular docking (AutoDock Vina) against viral protease targets (e.g., SARS-CoV-2 Mᵖʳᵒ) to identify potential inhibitors .
- DFT calculations : Optimization of tautomeric forms using B3LYP/6-31G(d) basis sets to predict stability and reactive sites .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent/DMSO concentration). For example, antimicrobial activity of (4Z)-2-(2,4-dinitrophenyl)-pyrazolone derivatives varied by >50% across studies due to differences in bacterial strains . Standardized protocols (CLSI guidelines) and triplicate experiments with positive/negative controls are critical .
Methodological Tables
Table 1: Common Catalysts for Pyrazolone Synthesis
| Catalyst | Solvent | Temperature | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| Diethanolamine | Ethanol | Reflux | 85 | 6 | |
| CeO₂ Nanoparticles | Ethanol | 80°C | 88 | 2.5 | |
| Ionic Liquid [BMIM] | Acetone | RT | 78 | 4 |
Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (Ar-H), δ 5.2 (NH₂) | |
| ¹³C NMR | δ 165.2 (C=O), δ 158.9 (Ar-OCH₃) | |
| X-ray | N–H···O=C bond length: 2.849 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
